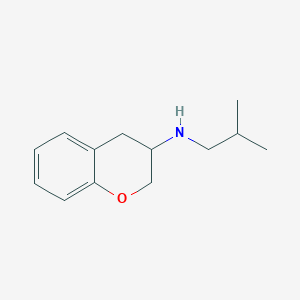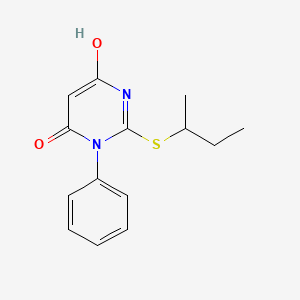![molecular formula C22H24N4O3 B6031713 4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B6031713.png)
4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research. It is a phthalazinone derivative that has been synthesized for various purposes, including medicinal and biochemical research.
Mecanismo De Acción
The mechanism of action of 4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone involves the inhibition of various enzymes and signaling pathways. Studies have shown that the compound inhibits COX-2 and PDE-5, which are involved in inflammation and erectile dysfunction, respectively. The compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in lab experiments is its ability to inhibit various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and signaling pathways. Additionally, future research could focus on developing more potent derivatives of the compound with fewer side effects.
Métodos De Síntesis
The synthesis of 4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone involves the reaction of 4-nitro-3-(trifluoromethyl)phenyl isocyanate with cyclohexylmethylamine and 2-methylphthalic anhydride. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also shown that the compound has the potential to inhibit various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5).
Propiedades
IUPAC Name |
4-[4-[cyclohexyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-24(16-8-4-3-5-9-16)19-13-12-15(14-20(19)26(28)29)21-17-10-6-7-11-18(17)22(27)25(2)23-21/h6-7,10-14,16H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDOPHJWQYOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N(C)C4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6031634.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)
![5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one semicarbazone](/img/structure/B6031645.png)
![2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)

![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6031677.png)
![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B6031689.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6031691.png)
![7-[(2-methoxy-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031703.png)